5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-10(15-13-6)8-4-3-7(11)5-9(8)14-2/h3-5H,1-2H3 |
InChI Key |
WKRNFZFOUGIDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of O-Acylamidoximes
The classical route involves synthesizing O-acylamidoximes as intermediates, followed by base-mediated cyclization. For 5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, this method begins with the preparation of methylamidoxime via reaction of acetonitrile with hydroxylamine hydrochloride. Subsequent acylation with 4-bromo-2-methoxybenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base, yields the O-acylamidoxime precursor. Cyclization is achieved under mild conditions (room temperature, 12–24 h) using potassium carbonate in dimethyl sulfoxide (DMSO), affording the target compound in 65–72% yield.
Key Considerations :
-
Steric Effects : The 4-bromo and 2-methoxy substituents on the phenyl ring introduce moderate steric hindrance, necessitating extended reaction times compared to simpler analogs.
-
Purification : Flash column chromatography (FCC) with ethyl acetate/hexane gradients is critical for removing unreacted acyl chloride and byproducts.
One-Pot Synthesis Approaches
Coupling of Carboxylic Acids and Nitriles
A streamlined one-pot method eliminates intermediate isolation. 4-Bromo-2-methoxybenzoic acid and acetonitrile are reacted with hydroxylamine hydrochloride in ethanol under reflux (70°C, 6 h) to form the amidoxime intermediate. Subsequent activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOAt) in dimethylformamide (DMF) facilitates cyclodehydration at 100°C for 3 h, yielding the oxadiazole in 68–75% yield.
Copper-Catalyzed Arylation
Recent advances employ copper(I) iodide and 1,10-phenanthroline as catalysts for direct aryl coupling. In this approach, preformed 3-methyl-1,2,4-oxadiazole reacts with 1-bromo-4-methoxy-2-iodobenzene in 1,4-dioxane at 120°C for 17 h, achieving 70–78% yield. This method is advantageous for scalability, as demonstrated in 5 mmol-scale reactions with consistent efficiency.
Microwave-Assisted Synthesis
Solvent-Free Cyclodehydration
Microwave irradiation significantly accelerates the synthesis. A mixture of 4-bromo-2-methoxybenzamide and methylamidoxime is subjected to 210 W microwave radiation for 15 minutes in the presence of magnesium-supported sodium carbonate, yielding 82–85% product. This method reduces reaction time from hours to minutes and avoids toxic solvents.
Optimization Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 h | 15 min |
| Yield | 68% | 85% |
| Solvent | DMF | Solvent-free |
Green Chemistry Innovations
Mechanochemical Grinding
Solid-state synthesis using a mortar and pestle avoids solvents entirely. Equimolar amounts of 4-bromo-2-methoxybenzhydrazide and acetyl chloride are ground with molecular iodine (20 mol%) for 30 minutes, achieving 74% yield. This method is ideal for thermosensitive substrates and aligns with sustainable practices.
Aqueous-Mediated Reactions
A water-acetone (1:1) solvent system with dicyclohexylcarbodiimide (DCC) as a coupling agent enables cyclization at 50°C for 6 h, yielding 70% product. Aqueous conditions mitigate waste generation and enhance safety.
Challenges and Troubleshooting
Functional Group Compatibility
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, thiocyanates, or amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Biological Activities
Research has shown that compounds within the oxadiazole class exhibit a wide range of biological activities. The specific compound 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole has been investigated for its potential applications in medicinal chemistry:
- Anticancer Activity : Studies have indicated that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated that 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against bacterial and fungal strains. Preliminary results suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
- Anti-Diabetic Effects : In vivo studies using model organisms have shown that certain oxadiazole derivatives can lower glucose levels significantly. This suggests potential applications in managing diabetes through the modulation of metabolic pathways .
Case Studies and Research Findings
Numerous studies have explored the applications of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole:
- Anticancer Evaluation : A study focused on synthesizing new oxadiazole derivatives reported promising anticancer activity for compounds structurally related to 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole. The findings indicated enhanced cytotoxicity against glioblastoma cell lines compared to standard chemotherapeutics .
- Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. Compounds similar to 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole showed significant inhibition against tested bacterial strains, suggesting their potential as new antimicrobial agents .
- In Silico Studies : Computational studies have been employed to predict the binding affinity of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole with various biological targets. These studies provide insights into its mechanism of action and help identify possible therapeutic pathways .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals how substitutions can influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | Structure | Lacks methoxy group; potential different biological activity |
| 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | Structure | Chlorine substitution may alter reactivity and selectivity |
| 5-(Phenyl)-3-methyl-1,2,4-oxadiazole | Structure | No halogen substitution; serves as a baseline for comparison |
This table illustrates how variations in substitution patterns can significantly affect chemical behavior and biological activity.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected 1,2,4-Oxadiazoles
- The methoxy group introduces resonance effects, which may stabilize charge distribution .
- Lipophilicity : The presence of bromine and methoxy groups increases LogP compared to fluorinated analogs, suggesting improved membrane permeability in biological systems .
Biological Activity
5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which is notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 331.16 g/mol
- Structure : The compound features a bromo and methoxy substitution on the phenyl ring, contributing to its unique chemical properties.
Anticancer Activity
Research has shown that compounds within the oxadiazole class, including 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, exhibit significant anticancer properties.
- Cell Line Studies :
- The compound demonstrated inhibitory effects against various cancer cell lines, such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
- Comparative studies indicated that derivatives of oxadiazoles can outperform standard chemotherapeutics in specific cases, suggesting a promising avenue for drug development .
The biological activity of 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole is believed to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with cancer cell proliferation.
For instance, molecular docking studies have revealed strong interactions between the compound and target proteins involved in tumor growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of oxadiazole derivatives. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole | Structure | Lacks methoxy group; potential different biological activity |
| 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole | Structure | Chlorine substitution may alter reactivity and selectivity |
| 5-(Phenyl)-3-methyl-1,2,4-oxadiazole | Structure | No halogen substitution; serves as a baseline for comparison |
These variations illustrate how different substituents can significantly influence the compound's biological behavior.
Study on Anticancer Efficacy
A recent study evaluated several oxadiazole derivatives against various cancer cell lines. Among them:
- Compound A showed a growth percentage (GP) inhibition of 18.22% against K-562 (leukemia).
- Compound B , with similar structural features to 5-(4-Bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, exhibited enhanced cytotoxicity against MDA-MB-435 (melanoma) with a GP of 15.43% .
Apoptosis Induction
Flow cytometry assays indicated that oxadiazole derivatives can induce apoptosis in breast cancer cell lines (MCF7 and MDA-MB-231), activating pathways involving p53 and caspase enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-bromo-2-methoxyphenyl)-3-methyl-1,2,4-oxadiazole, and how can purity be maximized?
- Methodology :
- Cyclization : Start with 4-bromo-2-methoxybenzohydrazide and methyl-substituted acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., K₂CO₃) in anhydrous THF. Cyclization is typically achieved using POCl₃ at 80–100°C for 6–12 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor via TLC and HPLC .
- Critical Parameters : Avoid moisture during cyclization to prevent hydrolysis of intermediates. Optimize reaction time to minimize byproducts like unreacted hydrazides .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify key signals:
- Methoxy group at δ ~3.8–4.0 ppm (singlet, 3H).
- Aromatic protons (4-bromo-2-methoxyphenyl) at δ ~7.2–7.8 ppm (multiplet).
- Oxadiazole methyl group at δ ~2.5 ppm (singlet, 3H) .
- IR : Confirm oxadiazole ring via C=N stretching at ~1600–1650 cm⁻¹ and C-O-C at ~1240 cm⁻¹ .
- HRMS : Expect [M+H]⁺ at m/z = 297.0 (C₁₀H₈BrN₂O₂⁺) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values <50 µg/mL indicate promising activity .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with cisplatin controls .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DME/H₂O (3:1) at 80°C. The 4-bromo group activates the phenyl ring for coupling at the para position .
- Analysis : Monitor reaction progress via GC-MS. Isolate biaryl products via flash chromatography. Compare yields with non-brominated analogs (typically 70–85% vs. <50%) .
- Mechanistic Insight : Bromine enhances electrophilicity, facilitating oxidative addition of Pd(0) to the C–Br bond .
Q. What computational approaches predict binding affinities to biological targets (e.g., enzymes, receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB: 3ERT for estrogen receptors). The oxadiazole ring and bromophenyl group show hydrogen bonding with active-site residues .
- MD Simulations : Perform 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodology :
- Variable Temperature NMR : Heat sample to 60°C in DMSO-d₆ to distinguish dynamic effects (e.g., rotamers) from impurities .
- 2D NMR (COSY, HSQC) : Resolve coupling between aromatic protons and confirm methyl group assignments .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structure using SHELXL .
Critical Analysis of Evidence
- Synthesis Contradictions : and recommend POCl₃ for cyclization, while uses phosphoryl chloride. POCl₃ is preferred for higher yields and fewer side reactions .
- Metabolic Stability : highlights oxadiazole ring cleavage in microsomes, suggesting the need for methyl group modifications to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
